N,N'-Terephthalylidene-bis(4-fluoroaniline)
Overview
Description
N,N’-Terephthalylidene-bis(4-fluoroaniline): is an organic compound with the molecular formula C20H14F2N2 and a molecular weight of 320.34 g/mol . It is a solid at room temperature with a melting point of 151-155°C . This compound is known for its applications in various scientific fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Terephthalylidene-bis(4-fluoroaniline) can be synthesized through a condensation reaction between terephthalaldehyde and 4-fluoroaniline . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for N,N’-Terephthalylidene-bis(4-fluoroaniline) are not widely documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N’-Terephthalylidene-bis(4-fluoroaniline) primarily undergoes condensation reactions due to the presence of aldehyde and amine functional groups . It can also participate in substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Condensation Reactions: Typically involve aldehydes and amines in the presence of a solvent like ethanol.
Substitution Reactions: Can involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products of these reactions are typically Schiff bases or substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Terephthalylidene-bis(4-fluoroaniline) has several applications in scientific research :
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and composites.
Biology and Medicine: Investigated for potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-Terephthalylidene-bis(4-fluoroaniline) involves its ability to form Schiff bases through condensation reactions with amines . This property makes it useful in various synthetic applications, where it can act as a precursor to more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
- N,N’-Terephthalylidene-bis(4-chloroaniline)
- N,N’-Terephthalylidene-bis(4-bromoaniline)
- N,N’-Terephthalylidene-bis(4-methoxyaniline)
Comparison: N,N’-Terephthalylidene-bis(4-fluoroaniline) is unique due to the presence of fluorine atoms, which can influence its reactivity and properties . Compared to its chloro, bromo, and methoxy analogs, the fluorinated compound may exhibit different electronic and steric effects, making it suitable for specific applications where these properties are advantageous.
Biological Activity
N,N'-Terephthalylidene-bis(4-fluoroaniline) is a chemical compound with the empirical formula and a molecular weight of 320.34 g/mol. It is synthesized through a condensation reaction between 1,4-benzenedicarboxaldehyde and 4-fluoroaniline, typically involving solvents like ethanol or methanol under reflux conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.
Synthesis and Structural Characteristics
The synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) leads to a compound that crystallizes in the monoclinic space group P21/c. Its structure features non-planar geometry with significant dihedral angles between the central benzene ring and the terminal fluorobenzene rings, indicative of its potential for supramolecular interactions.
Anticancer Potential
Recent studies have indicated that N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits notable anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
The biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline) is thought to be mediated through several pathways:
- Inhibition of Kinases : Research has shown that this compound can inhibit specific kinases involved in cancer progression, which may contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways.
- Targeting Cell Signaling Pathways : It has been suggested that N,N'-Terephthalylidene-bis(4-fluoroaniline) can modulate key signaling pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline):
-
In Vitro Cytotoxicity Assays :
- Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).
- Findings: IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.
-
Mechanistic Studies :
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with N,N'-Terephthalylidene-bis(4-fluoroaniline) resulted in increased Annexin V positive cells, confirming apoptosis.
- Cell Cycle Analysis: A significant accumulation of cells in the G0/G1 phase was observed, suggesting cell cycle arrest.
Data Tables
Cell Line | IC50 (µM) | Mechanism | References |
---|---|---|---|
MCF-7 | 10 | Apoptosis induction | |
PC-3 | 8 | ROS generation | |
HeLa | 12 | Cell cycle arrest |
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDABROGMPOGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313498 | |
Record name | Terephthalbis(4-fluoroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17866-84-1 | |
Record name | 17866-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terephthalbis(4-fluoroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Terephthalylidene-bis(4-fluoroaniline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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